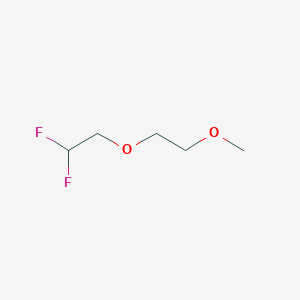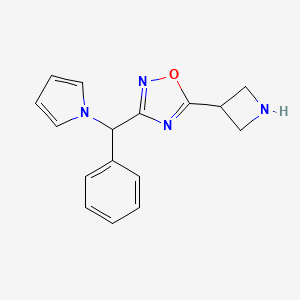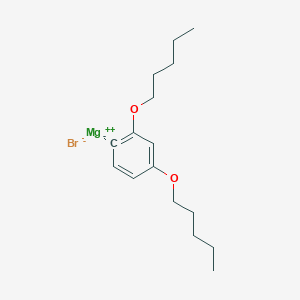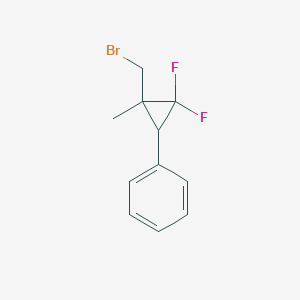
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a difluoromethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene typically involves multiple steps. One common approach is the bromination of a suitable precursor, such as a difluoromethylcyclopropylbenzene derivative, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out under reflux to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohol or benzoic acid.
Reduction: Formation of methyl-substituted benzene.
Scientific Research Applications
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds . The difluoromethylcyclopropyl group can influence the reactivity and stability of the intermediates, affecting the overall reaction pathway and outcome .
Comparison with Similar Compounds
(2-Bromoethyl)benzene: Shares the bromomethyl group but lacks the difluoromethylcyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
(2-Chloromethyl)-3,3-difluoro-2-methylcyclopropyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is unique due to the presence of both bromomethyl and difluoromethylcyclopropyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C11H11BrF2 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
[2-(bromomethyl)-3,3-difluoro-2-methylcyclopropyl]benzene |
InChI |
InChI=1S/C11H11BrF2/c1-10(7-12)9(11(10,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
UIRLUEXCJNRLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(F)F)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
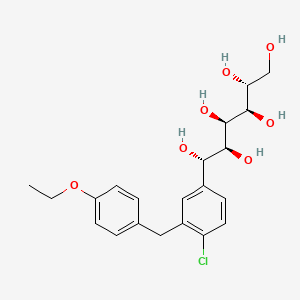
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
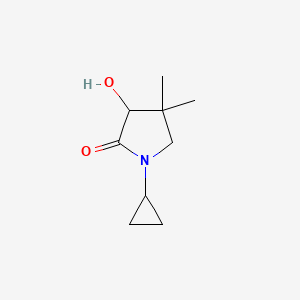
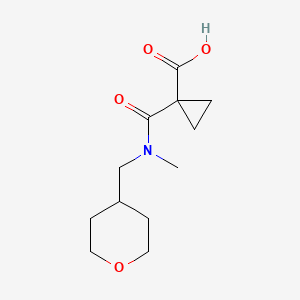
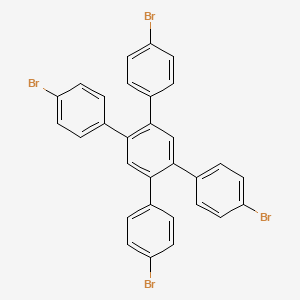
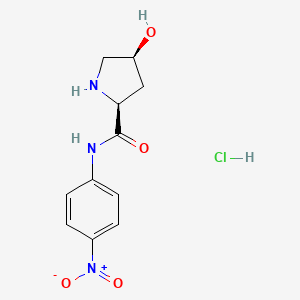
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

